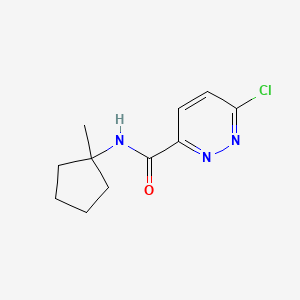

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

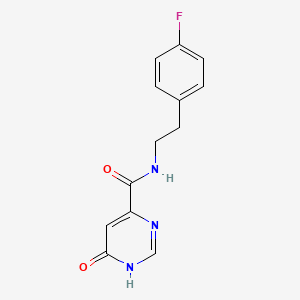

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.7 .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, often involves aza-Diels-Alder reactions . The preferred conformation of pyridazine-3-carboxamide derivatives is stabilized by an intramolecular H-bond between the amide N-H and the proximal heterocyclic nitrogen atom of the core heterocycle .Molecular Structure Analysis

The structure of 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is characterized by a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

The pyridazine ring in 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide can participate in various chemical reactions. It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis and Structural Studies

Research indicates that compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, such as pyridazine analogs, have shown significant pharmaceutical importance. For example, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, including structure analysis and DFT calculations (Sallam et al., 2021).

Antimicrobial and Antitumor Activities

Some derivatives, like arylazothiazole disperse dyes containing pyridazine, were synthesized and evaluated for their antimicrobial and antitumor activities. These studies show the potential of pyridazine derivatives in therapeutic applications (Khalifa et al., 2015).

Antiviral Applications

- HIV Reverse Transcriptase Inhibitors: Certain pyridazine derivatives have been investigated for their potential as HIV reverse transcriptase inhibitors. These compounds share structural similarities with 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, indicating the possible application of this compound in antiviral research (Heinisch et al., 1997).

Antimycobacterial Agents

- Antimycobacterial Screening: Compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide have been synthesized and screened as antimycobacterial agents. This suggests potential applications of this compound in treating mycobacterial infections (Heinisch et al., 2000).

Anticonvulsive and Blood Pressure Lowering Properties

- Pharmacological Investigations: Some pyridazines, including those substituted in the 3- and 6-position, have demonstrated anticonvulsive properties and similarities to blood pressure lowering drugs (Druey et al., 1954).

Safety and Hazards

The safety information for 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-11(6-2-3-7-11)13-10(16)8-4-5-9(12)15-14-8/h4-5H,2-3,6-7H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEVBNMMUYMJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)